molecular formula C15H11F3O3 B6397892 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261948-07-5

3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6397892
CAS RN: 1261948-07-5
M. Wt: 296.24 g/mol
InChI Key: XKKADHYEDFKSOA-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid (3-HMF-5-TBA) is an important organic compound that is widely used in many scientific research applications. It is also known as 4-hydroxy-3-trifluoromethylphenylacetic acid (4-H-3-TPA) or 4-hydroxy-3-trifluoromethylbenzoic acid (4-H-3-TBA). 3-HMF-5-TBA is a white crystalline solid with a melting point of 163-164°C and a boiling point of 230°C. It is soluble in hot water, ethanol, and chloroform, and is insoluble in cold water. It is commercially available in 95% purity and is used in various applications in the field of organic chemistry.

Scientific Research Applications

3-HMF-5-TBA is used in various scientific research applications such as the synthesis of organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological effects. It is also used in the synthesis of other compounds such as 4-hydroxy-3-trifluoromethylbenzaldehyde (4-H-3-TBAld), 4-hydroxy-3-trifluoromethylbenzene (4-H-3-TBz), and 4-hydroxy-3-trifluoromethylbenzoyl chloride (4-H-3-TBCl).

Mechanism of Action

The mechanism of action of 3-HMF-5-TBA is based on its ability to act as an acid catalyst in various organic reactions. It acts as a proton donor in the synthesis of organic compounds, and as a Lewis acid in the formation of covalent bonds. It is also capable of forming complexes with transition metals and can be used as a ligand in coordination chemistry.
Biochemical and Physiological Effects
3-HMF-5-TBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as reduce inflammation. It has also been shown to reduce the levels of certain hormones in the body, such as cortisol and testosterone. In addition, it has been shown to have an anti-cancer effect on certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-HMF-5-TBA in laboratory experiments are its high purity, low cost, and ease of use. It is also non-toxic and does not cause any adverse reactions when used in the laboratory. The main limitation of using 3-HMF-5-TBA is its instability when exposed to light and air. It should therefore be stored in a dark, cool, and dry place.

Future Directions

The future direction of research involving 3-HMF-5-TBA includes further investigation into its biochemical and physiological effects, as well as its potential applications in the fields of medicine and pharmacology. It could also be used to synthesize new organic compounds and materials. In addition, further research could be conducted to determine its potential as an antiviral, antifungal, or anti-cancer agent. Finally, 3-HMF-5-TBA could be used in the development of new drug delivery systems.

Synthesis Methods

The synthesis of 3-HMF-5-TBA is achieved through a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with trifluoromethanesulfonic acid in dichloromethane to form 4-hydroxy-3-trifluoromethylbenzoic acid (4-H-3-TBA). The second step involves the reaction of 4-H-3-TBA with sodium hypochlorite to form 3-(4-hydroxymethylphenyl)-5-trifluoromethylbenzoic acid (3-HMF-5-TBA).

properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-7,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKADHYEDFKSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689124
Record name 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-07-5
Record name 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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